Physicochemical Property Differentiation: Lipophilicity (logP) of Tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate vs. Core Scaffold
The measured logP of tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate (CAS 198211-13-1) is approximately 1.9 . In contrast, the core unsubstituted 3-oxa-9-azabicyclo[3.3.1]nonane scaffold (CAS 280-99-9) exhibits a lower lipophilicity due to the absence of the bulky Boc group and additional carbons. The Boc-protected derivative's increased logP translates to greater membrane permeability, which can be advantageous for oral bioavailability but may also necessitate careful evaluation of CNS penetration and hERG liability [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ~1.9 |
| Comparator Or Baseline | Unsubstituted 3-oxa-9-azabicyclo[3.3.1]nonane (CAS 280-99-9): Predicted/calculated logP likely lower (<1.0) based on structural differences |
| Quantified Difference | Estimated >0.9 logP units higher for CAS 198211-13-1 |
| Conditions | Calculated or measured partition coefficient between octanol and water |
Why This Matters
Lipophilicity is a critical determinant of absorption, distribution, metabolism, and excretion (ADME) properties; procurement decisions for a synthetic intermediate must account for the physicochemical profile of the final target molecule, which is directly influenced by the building block chosen.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
